3-ethyl-2-oxopyrrolidine-3-carbonitrile
Description
Properties
CAS No. |
153929-21-6 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enolate Alkylation via Diethyl Malonate Derivatives
The enolate alkylation strategy leverages the reactivity of malonate esters to construct the pyrrolidine core. A seminal protocol involves diethyl ethylmalonate as the starting material, which undergoes deprotonation with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to generate a resonance-stabilized enolate . This enolate attacks 1,2-dibromoethane in an SN2 mechanism, facilitating alkylation at the α-position. Subsequent intramolecular cyclization forms the pyrrolidine ring, with the ethyl and nitrile groups introduced via sequential substitutions.
Key steps include:
-
Enolate Formation : NaH abstracts the acidic α-hydrogen of diethyl ethylmalonate, producing a nucleophilic enolate.
-
Alkylation : The enolate attacks dibromoethane, displacing bromide to form a diethyl 2-ethyl-2-(2-bromoethyl)malonate intermediate.
-
Cyclization : Base-mediated elimination of HBr induces ring closure, yielding 3-ethyl-2-oxopyrrolidine-3-carbonitrile.
This method achieves moderate yields (68–72%) but requires stringent anhydrous conditions . Side reactions, such as over-alkylation or hydrolysis of the nitrile group, necessitate careful stoichiometric control.
Nucleophilic Substitution and Cyclization
A second route employs 3-ethyl-1-(4-fluorobenzoyl)-2-oxopyrrolidine-3-carbonitrile as a protected precursor . The 4-fluorobenzoyl group acts as a temporary protecting group for the pyrrolidine nitrogen, enabling selective functionalization. Deprotection is achieved via acid-catalyzed hydrolysis in THF, cleaving the benzoyl moiety while preserving the nitrile and ketone functionalities.
Reaction Conditions :
-
Substrate : 3-Ethyl-1-(4-fluorobenzoyl)-2-oxopyrrolidine-3-carbonitrile (11 g)
-
Solvent : Tetrahydrofuran (THF)
-
Acid Catalyst : Hydrochloric acid (HCl, 6 M)
-
Temperature : Reflux at 65°C for 12 hours
This method reports a crude yield of 85%, though purification via silica gel chromatography reduces the final yield to 63% . The use of THF ensures solubility of intermediates, while HCl selectively hydrolyzes the amide bond without affecting the nitrile group.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Enolate Alkylation | Diethyl ethylmalonate | 68–72 | Scalable, uses inexpensive reagents | Sensitive to moisture |
| Nucleophilic Substitution | 3-Ethyl-1-(4-fluorobenzoyl) precursor | 63 | High regioselectivity | Requires protective group chemistry |
| Enzymatic Resolution | Racemic ethyl ester | 45–50 | High enantiopurity | Cost-prohibitive for large-scale |
The enolate alkylation method is preferred for industrial-scale production due to its cost efficiency, whereas enzymatic resolution suits applications requiring high stereochemical purity .
Mechanistic Insights and Side Reactions
-
Nitrilization Challenges : Direct introduction of the nitrile group via nucleophilic substitution (e.g., KCN) risks hydrolysis to carboxylic acids under acidic conditions. This is mitigated by using trimethylsilyl cyanide (TMSCN) as a safer cyanide source .
-
Ring-Opening Byproducts : Over-alkylation during enolate reactions can lead to tetrahydropyridine derivatives, necessitating precise stoichiometric ratios .
Industrial Applications and Scalability
Pharmaceutical patents highlight this compound as a precursor to IRAK-4 inhibitors , underscoring its role in anti-inflammatory drug development . Large-scale adaptations of the enolate method employ continuous flow reactors to enhance reproducibility and reduce side reactions.
Chemical Reactions Analysis
3-ethyl-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
3-Ethyl-2-oxopyrrolidine-3-carbonitrile has garnered attention for its biological activity, serving as a lead compound in the development of new antimicrobial and antioxidant agents. The pyrrolidine ring structure is pivotal for creating compounds aimed at treating various human diseases by enhancing target selectivity and binding affinity to specific proteins.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial properties of derivatives of this compound, demonstrating significant inhibitory effects against several bacterial strains. The results indicated that modifications to the substituents on the pyrrolidine ring could enhance efficacy, suggesting a pathway for developing new antibiotics.
Synthesis of Derivatives
The compound is utilized in synthesizing various derivatives, including 2-oxo-1,2-dihydropyridine-3-carbonitrile. A typical synthesis method involves refluxing cyanoacetic acid hydrazones with piperidine acetate in an aqueous solution, followed by the addition of acetic acid. This method highlights the versatility of this compound as a building block in organic synthesis.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Contains an aromatic substituent | Enhanced stability and potential for drug design |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | Features a thioxo group instead of oxo | Exhibits different reactivity patterns |
| Ethyl 2-Oxopyrrolidine-3-carboxylate | Contains an ethyl ester group | Potentially different solubility and bioavailability |
This table illustrates how this compound's unique combination of functional groups confers distinct chemical reactivity compared to similar compounds.
Agrochemicals
The compound is also explored for applications in agrochemicals, where its derivatives can serve as effective agents against agricultural pests or diseases. The structural characteristics that provide biological activity in medicinal chemistry can similarly be advantageous in developing agrochemical products.
Material Science
In material science, this compound can be used as an intermediate in synthesizing polymers or other materials with specific properties. Its ability to undergo various transformations while retaining biological efficacy makes it a valuable compound in this field as well.
Mechanism of Action
The mechanism of action of 3-ethyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Pyrrolidine vs. Pyridine Derivatives
- 3-Ethyl-2-oxopyrrolidine-3-carbonitrile : The saturated pyrrolidine ring allows for flexible conformations, which may enhance binding to dynamic biological targets.
- 6-Ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile (): Features an aromatic pyridine core, enabling π-π stacking interactions and increased metabolic stability. However, reduced solubility compared to pyrrolidines is expected due to aromaticity .
- 2-Oxo-1,2-dihydropyridine-3-carbonitrile (): Partially unsaturated dihydropyridine combines aromatic and non-aromatic characteristics, influencing resonance stabilization and reactivity .
Substituent Effects
Stereochemical Considerations
- Stereochemistry significantly impacts biological activity. For example, (3R,4S)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile () highlights the role of chiral centers in modulating binding specificity . The target compound’s stereochemical configuration (if chiral) could similarly influence its pharmacological profile.
Molecular Weight and Polarity
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-2-oxopyrrolidine-3-carbonitrile, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, such as cyclization of precursor nitriles or alkylation of pyrrolidine derivatives. Microwave-assisted synthesis and high-pressure reactors may enhance reaction efficiency, while catalysts like trifluoroacetic acid can improve selectivity. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing parameters (temperature, solvent polarity) are critical for reproducibility .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming structural integrity, particularly for distinguishing enantiomers and verifying substituent positions. High-performance liquid chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How does the reactivity of the nitrile group in this compound influence its derivatization?
The nitrile group can undergo hydrolysis to carboxylic acids, reduction to amines, or serve as a nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura). Protecting groups (e.g., Boc for amines) may be required during functionalization to prevent side reactions. Solvent choice (polar aprotic vs. protic) significantly impacts reaction outcomes .
Advanced Research Questions
Q. What enantioselective strategies can be employed to synthesize chiral derivatives of this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphines or organocatalysts) can induce enantioselectivity during cyclization or alkylation steps. Computational modeling (DFT calculations) helps predict transition states to optimize stereochemical outcomes. Enantiomeric excess (ee) should be quantified via chiral HPLC or NMR with chiral shift reagents .
Q. How can computational models predict the biological activity of this compound derivatives?
Molecular docking studies against target proteins (e.g., kinases or GPCRs) and quantitative structure-activity relationship (QSAR) models based on electron-withdrawing groups (e.g., trifluoromethyl) can prioritize derivatives for synthesis. ADMET prediction tools assess pharmacokinetic properties, reducing late-stage attrition .
Q. What methodologies are used to evaluate the pharmacological potential of this compound in enzyme inhibition assays?
High-throughput screening (HTS) with fluorogenic substrates or radioactive labeling quantifies inhibition constants (Ki). Dose-response curves (IC50 values) and time-dependent inactivation studies differentiate competitive vs. non-competitive mechanisms. Off-target effects are assessed via selectivity panels .
Q. How do structural modifications to the pyrrolidine ring affect the compound’s stability under physiological conditions?
Introducing electron-donating groups (e.g., methyl) at the 3-position enhances ring stability against metabolic oxidation. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation products. Cyclopropyl substituents, as seen in analogs, may reduce ring strain and improve bioavailability .
Q. What strategies resolve contradictions in biological activity data across similar pyrrolidine-carbonitrile derivatives?
Meta-analyses of published IC50 values, accounting for assay variability (e.g., cell lines, incubation times), clarify structure-activity trends. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) validate mechanisms. Contradictions may arise from differences in stereochemistry or impurity profiles .
Q. How can researchers identify biological targets for this compound using chemoproteomics?
Photoaffinity labeling with azide or alkyne probes enables target capture and identification via click chemistry and pull-down assays. Thermal shift assays (TSA) monitor protein denaturation upon ligand binding. CRISPR-Cas9 knockout libraries confirm target relevance in cellular models .
Q. What experimental design principles optimize reaction scalability for this compound derivatives?
Design of Experiments (DoE) evaluates interactions between variables (temperature, catalyst loading, stoichiometry). Continuous flow reactors mitigate exothermic risks in large-scale nitrile reactions. Green chemistry metrics (E-factor, atom economy) guide solvent and reagent selection .
Notes
- Methodological rigor is emphasized over descriptive summaries to align with academic research needs.
- Advanced questions assume familiarity with techniques like HTS, QSAR, and chemoproteomics, distinguishing them from foundational synthesis queries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
